molecular formula C11H16N+ B14334181 2-Ethenyl-N,N,N-trimethylanilinium CAS No. 110656-75-2

2-Ethenyl-N,N,N-trimethylanilinium

Cat. No.: B14334181
CAS No.: 110656-75-2
M. Wt: 162.25 g/mol
InChI Key: GCIFKRCWHWDETA-UHFFFAOYSA-N
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Description

2-Ethenyl-N,N,N-trimethylanilinium is a chemical compound known for its dual reactivity through both the aryl group and the N-methyl groups. This compound has found wide-ranging applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of 2-Ethenyl-N,N,N-trimethylanilinium typically involves the reaction of aniline derivatives with methylating agents under specific conditions. Industrial production methods often utilize phase-transfer catalysis and other advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

2-Ethenyl-N,N,N-trimethylanilinium undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 2-Ethenyl-N,N,N-trimethylanilinium involves its dual reactivity through the aryl group and the N-methyl groups. This dual reactivity allows the compound to participate in various chemical reactions, such as methylation and arylation. The molecular targets and pathways involved include the formation of methyl iodide and the parent aniline through a closed-shell SN2-centered degradative pathway .

Comparison with Similar Compounds

Properties

CAS No.

110656-75-2

Molecular Formula

C11H16N+

Molecular Weight

162.25 g/mol

IUPAC Name

(2-ethenylphenyl)-trimethylazanium

InChI

InChI=1S/C11H16N/c1-5-10-8-6-7-9-11(10)12(2,3)4/h5-9H,1H2,2-4H3/q+1

InChI Key

GCIFKRCWHWDETA-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C1=CC=CC=C1C=C

Origin of Product

United States

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